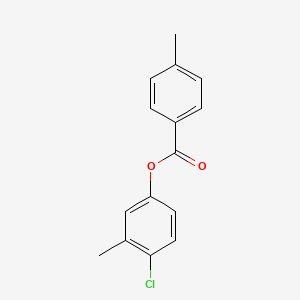
1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane, also known as Ro5-4864, is a synthetic compound that belongs to the class of benzodiazepine receptor ligands. It was first synthesized in the 1980s and has since been used in various scientific research applications, particularly in the field of neuroscience.
作用機序
1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane binds to the PBR with high affinity and specificity. The binding of 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane to the PBR induces a conformational change in the receptor, which leads to the activation of downstream signaling pathways. The exact mechanism of action of 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane is not fully understood, but it is believed to modulate the activity of the PBR and its associated proteins.
Biochemical and Physiological Effects:
1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane has been shown to have various biochemical and physiological effects. It has been shown to modulate the production of reactive oxygen species (ROS) and to reduce neuroinflammation in various animal models. 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane has also been shown to have anxiolytic and antidepressant-like effects in animal models. Additionally, 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane has been shown to modulate the activity of various neurotransmitter systems, including GABA, glutamate, and dopamine.
実験室実験の利点と制限
1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane has several advantages for lab experiments. It is a selective ligand for the PBR, which allows for the specific modulation of PBR activity. 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane is also stable and has a long half-life, which allows for prolonged exposure in experiments. However, 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane has some limitations. It is a synthetic compound and may not accurately reflect the activity of endogenous ligands. Additionally, 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane has a low solubility in water, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane. One direction is to study the role of the PBR in various diseases, including neurodegenerative diseases and cancer. 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane may have potential as a therapeutic target for these diseases. Another direction is to study the structure-activity relationship of 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane and to develop more potent and selective ligands for the PBR. Additionally, the development of new methods for the synthesis of 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane may improve its use in lab experiments.
Conclusion:
1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane is a synthetic compound that has been widely used in scientific research applications, particularly in the field of neuroscience. It is a selective ligand for the PBR and has various biochemical and physiological effects. 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane, including its role in various diseases and the development of more potent and selective ligands.
合成法
1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane is synthesized from 2,4-dichlorobenzyl chloride and 4-methyl-1,4-diazepane. The reaction involves the substitution of the chlorine atoms in the benzyl chloride with the nitrogen atoms in the diazepane ring. The resulting product is purified using column chromatography to obtain pure 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane. The synthesis method of 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane has been well-established and is widely used in research laboratories.
科学的研究の応用
1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane has been used in various scientific research applications, particularly in the field of neuroscience. It is a selective ligand for the peripheral benzodiazepine receptor (PBR), also known as the translocator protein (TSPO). The PBR is located in the outer mitochondrial membrane and is involved in various cellular processes, including cholesterol transport, apoptosis, and neuroinflammation. 1-(2,4-dichlorobenzyl)-4-methyl-1,4-diazepane has been used to study the role of the PBR in these processes and its potential as a therapeutic target for various diseases.
特性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2/c1-16-5-2-6-17(8-7-16)10-11-3-4-12(14)9-13(11)15/h3-4,9H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJAYGIZVFLNFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-({[(6-fluoro-4-hydroxyquinolin-2-yl)methyl]amino}methyl)benzyl]pyrrolidin-2-one](/img/structure/B5684783.png)
![4-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5684790.png)
![(2-{[(1S*,5R*)-3-benzoyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3-thienyl)amine](/img/structure/B5684798.png)
![N-(4-chlorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B5684804.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5684811.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5684820.png)
![3-{[3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}-1-methyl-1H-indole](/img/structure/B5684841.png)
![1-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5684845.png)
![3-({2-[1-(2,5-dimethyl-3-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5684847.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide](/img/structure/B5684850.png)
![[4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol](/img/structure/B5684857.png)

![3-{1-[oxo(pyrrolidin-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5684884.png)